molecular formula C17H12ClF6N5 B2421447 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338791-68-7

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2421447
CAS No.: 338791-68-7
M. Wt: 435.76
InChI Key: UZXCOJFCJJSBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Fungicide Application

The compound, identified as the fungicide fluazinam, demonstrates significant interactions in its crystal structure. Pairs of N-H⋯F hydrogen bonds link molecules into inversion dimers, which are further linked by C-Cl⋯π and N-O⋯π interactions into chains, forming a three-dimensional network. This structure is critical for its effectiveness as a fungicide (Jeon, Kim, Lee, & Kim, 2013).

Synthesis of N-Heterocycles

This chemical serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles. Its reactions with 1,2- and 1,3-bisnucleophiles have been explored, highlighting its utility in creating diverse chemical structures (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).

Antimycobacterial Activity

Novel compounds synthesized from this chemical have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. One compound, in particular, demonstrated potency comparable to ethambutol, a standard tuberculosis treatment (Patel, Kumari, Rajani, & Chikhalia, 2011).

Insecticide Development

The compound has been used as a lead for developing new insecticides with a novel mode of action. Derivatives of this compound have shown growth-inhibiting and larvicidal activities against the armyworm, demonstrating its potential in agricultural applications (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Mechanism of Action

Target of Action

The primary target of this compound is cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to the tyrosine kinase receptors on the cell surface . This interaction triggers a cascade of intracellular events, including the activation of various kinases involved in cell proliferation and angiogenesis .

Biochemical Pathways

Upon activation, the tyrosine kinase receptors initiate a series of biochemical pathways that lead to the activation of downstream effectors. These pathways are critical for cell survival, proliferation, and angiogenesis

Result of Action

The activation of tyrosine kinase receptors and subsequent intracellular kinases can lead to increased cell proliferation and angiogenesis . These molecular and cellular effects contribute to the compound’s potential therapeutic applications.

Properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF6N5/c18-12-5-10(16(19,20)21)9-27-15(12)29-3-1-28(2-4-29)14-6-11(17(22,23)24)8-26-13(14)7-25/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCOJFCJJSBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF6N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.